N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c25-19(21-16-6-2-1-3-7-16)23-12-10-22(11-13-23)15-17-14-20-18-8-4-5-9-24(17)18/h4-5,8-9,14,16H,1-3,6-7,10-13,15H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOURINOYJBFVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide involves several steps. Industrial production methods often involve the use of acetic acid and trifluoroacetic acid at controlled temperatures to achieve high yields .
Chemical Reactions Analysis
N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cell proliferation in various cancer cell lines. A study highlighted the synthesis of piperazinyl derivatives with imidazo-pyridine moieties, showing promising results against different cancer types due to their ability to interfere with cellular signaling pathways involved in tumor growth and survival .
CNS Activity
The imidazo[1,2-a]pyridine structure is known for its neuroactive properties. Compounds like this compound have been investigated for their effects on the central nervous system (CNS), potentially serving as anxiolytics or antidepressants. The modulation of neurotransmitter systems such as serotonin and dopamine is a key area of exploration .
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes that play crucial roles in disease mechanisms. For instance, its interaction with phospholipase A2 has been linked to the modulation of inflammatory responses, which is relevant in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting that the compound could be developed into a therapeutic agent for breast cancer .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates, indicating its potential application in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of mitogen-activated protein kinase, interfering with the phosphorylation of serine and threonine residues in proteins . This inhibition can lead to the modulation of various cellular pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Impact :
- The cyclohexyl group in the target compound may enhance lipophilicity compared to the pyridin-3-yl or chlorophenyl groups in analogs . This could influence membrane permeability and target engagement.
- Electron-withdrawing groups (e.g., trifluoromethyl in ) may increase metabolic stability but reduce solubility .
Piperazine Conformation :
- The chair conformation observed in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide is common in piperazine derivatives and likely shared by the target compound, ensuring optimal spatial arrangement for receptor interactions.
Imidazo[1,2-a]pyridine Derivatives
Table 2: Anti-inflammatory and Pharmacological Profiles
Key Observations:
- Imidazo[1,2-a]pyridine derivatives with bulky substituents (e.g., trifluoromethyl, p-tolyl) exhibit enhanced anti-inflammatory activity .
- Linker Flexibility : The piperazine-carboxamide linker in the target compound may improve solubility compared to benzamide linkers in .
Biological Activity
N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C_{18}H_{24}N_{4}O
- IUPAC Name: N-cyclohexyl-4-{imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide
This compound features a piperazine ring substituted with an imidazo[1,2-a]pyridine moiety, which is critical for its biological activity.
Research indicates that compounds similar to N-cyclohexyl-4-{imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide may act through various biological pathways:
- Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in sterol biosynthesis, particularly CYP51 and CYP5122A1. These enzymes are crucial for the survival of pathogenic organisms such as Leishmania species, making this compound a potential candidate for treating leishmaniasis .
- Selective Binding : The compound exhibits selective binding to cannabinoid receptors (CB1), which could influence neuropharmacological pathways and provide therapeutic effects in conditions like anxiety or pain .
- Antiproliferative Effects : Analogous compounds have demonstrated antiproliferative effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
Recent studies have highlighted the effectiveness of N-cyclohexyl derivatives against Leishmania donovani, with some compounds exhibiting low micromolar EC50 values against promastigote forms. This suggests a promising avenue for developing treatments for leishmaniasis .
Anticancer Properties
The compound's structural analogs have been tested for their ability to inhibit cancer cell proliferation. Several derivatives showed significant activity against A431 (epidermoid carcinoma) and other cancer cell lines, indicating that modifications to the piperazine ring can enhance anticancer efficacy .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate CYP inhibition | Identified strong inhibitors of CYP51 and CYP5122A1 with selectivity ratios favoring CYP5122A1 in some derivatives. |
| Study 2 | Anticancer activity | Demonstrated that specific analogs induced apoptosis in A431 cells with IC50 values < 10 µM. |
| Study 3 | Antimicrobial efficacy | Showed significant inhibition of L. donovani growth with select derivatives having EC50 values in the low micromolar range. |
Q & A
Basic: What are the recommended synthetic routes for preparing N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes under reflux conditions .
- Step 2: Introduction of the piperazine-carboxamide moiety using coupling agents like EDCI/HOBt in anhydrous DMF, as demonstrated in analogous piperazine derivatives .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity. Key parameters include nitrogen atmosphere for oxygen-sensitive steps and solvent optimization (e.g., DMF for solubility) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR: To verify the imidazo[1,2-a]pyridine aromatic protons (δ 7.5–9.0 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
- HRMS: For exact mass confirmation of the molecular ion ([M+H]+) .
- X-ray Crystallography: To resolve stereochemical ambiguities, as shown for structurally related piperazine-carbothioamides .
Advanced: How can researchers optimize reaction conditions to improve yield during scale-up?
Answer:
- Solvent Selection: Replace DMF with less viscous solvents (e.g., THF) for easier post-reaction processing .
- Catalyst Screening: Test Pd-based catalysts for Suzuki-Miyaura coupling of aryl halides, which may enhance efficiency .
- Continuous Flow Reactors: Implement automated systems to maintain consistent temperature and mixing, as demonstrated in industrial piperazine syntheses .
| Parameter | Lab Scale (mg) | Pilot Scale (g) | Optimization Strategy |
|---|---|---|---|
| Reaction Time | 18 h | 6–8 h | Microwave-assisted synthesis |
| Yield | 70% | 85% | Catalyst recycling |
| Purity | 95% | 99% | Gradient HPLC |
Advanced: How should structure-activity relationship (SAR) studies be designed to identify pharmacophore elements?
Answer:
- Analog Synthesis: Modify substituents on the imidazo[1,2-a]pyridine (e.g., electron-withdrawing groups at C-2) and piperazine (e.g., N-alkylation) .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Computational Modeling: Perform molecular docking to correlate substituent effects with binding affinity .
Example SAR Findings:
| Modification Site | Activity Trend (IC50) | Key Interaction (Predicted) |
|---|---|---|
| Imidazo C-2 (NO2) | IC50 ↓ 2.5-fold | H-bond with kinase hinge |
| Piperazine N-CH3 | IC50 ↑ 4-fold | Improved lipophilicity |
Advanced: How can contradictory biological activity data across assay systems be resolved?
Answer:
- Assay Validation: Use orthogonal methods (e.g., SPR vs. ELISA) to confirm target binding .
- Solubility Testing: Measure logP and aqueous solubility to rule out false negatives due to poor bioavailability .
- Metabolic Stability: Perform liver microsome assays to identify rapid degradation in certain conditions .
Case Study: A 10-fold discrepancy in IC50 values between cell-free and cell-based assays was traced to low membrane permeability, resolved by adding a methyl group to the piperazine ring .
Advanced: What computational strategies predict the binding mode with kinase targets?
Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
- Free Energy Perturbation (FEP): Calculate ΔΔG for analog substitutions to prioritize synthetic targets .
- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond donors) using software like Schrödinger .
Key Insight: The imidazo[1,2-a]pyridine moiety forms π-π stacking with kinase hydrophobic pockets, while the piperazine carboxamide acts as a hinge-binding motif .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HepG2, MCF-7) .
- Solubility: Shake-flask method with HPLC quantification .
Advanced: How can metabolic stability be enhanced for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
